Cis-Octahydro-1H-isoindole hydrochloride is a chemical compound with the molecular formula and a CAS number of 161829-92-1. It is characterized by its octahydro structure, which indicates the presence of eight hydrogen atoms. This compound is primarily recognized for its role as an intermediate in the synthesis of pharmaceutical agents, particularly in the development of oral hypoglycemic drugs such as mitiglinide, used for managing type II diabetes .
This compound falls under the category of heterocyclic compounds, specifically isoindoles, which are cyclic compounds containing nitrogen atoms in the ring structure. It is also classified as an alkaloid, given its nitrogen content and biological activity potential.
The synthesis of cis-Octahydro-1H-isoindole hydrochloride typically involves several key steps:
In industrial applications, large-scale production may involve continuous flow reactors to optimize yield and purity. Reaction conditions are carefully controlled to ensure high efficiency and minimal by-product formation .
Cis-Octahydro-1H-isoindole hydrochloride features a bicyclic structure composed of a saturated isoindole framework. The stereochemistry is defined by the cis configuration, which influences its chemical properties and reactivity.
Cis-Octahydro-1H-isoindole hydrochloride can participate in various chemical reactions:
Common reagents used in these reactions include:
The mechanism of action for cis-Octahydro-1H-isoindole hydrochloride largely depends on its role as an intermediate in drug synthesis. It interacts with specific molecular targets, potentially influencing enzyme activity or receptor interactions involved in metabolic pathways. For example, it plays a crucial role in synthesizing mitiglinide, which acts on insulin secretion pathways to manage blood glucose levels .
Cis-Octahydro-1H-isoindole hydrochloride has diverse applications across various fields:
cis-Octahydro-1H-isoindole hydrochloride (CAS: 161829-92-1) is a saturated bicyclic amine hydrochloride characterized by a fused six-membered cyclohexane ring and five-membered pyrrolidine ring. Its molecular formula is C₈H₁₅N·HCl (C₈H₁₆ClN), with a molecular weight of 161.67 g/mol [9]. The "cis" designation refers to the relative stereochemistry at the ring fusion points (C3a and C7a), where hydrogen atoms are oriented on the same face of the bicyclic system. This configuration is explicitly represented in the SMILES notation: [H][C@@]12CNC[C@]1([H])CCCC2.[H]Cl
. The cis isomer exhibits distinct physicochemical properties compared to trans counterparts, including a pKa of 11.53 (predicted) for the free base [3]. The hydrochloride salt crystallizes as a solid with a melting point of 121-123°C [9], enhancing its stability for handling and storage.
Table 1: Structural Characteristics of cis-Octahydro-1H-isoindole Hydrochloride
Property | Value |
---|---|
CAS Registry Number | 161829-92-1 |
Molecular Formula | C₈H₁₆ClN |
Molecular Weight | 161.67 g/mol |
Configuration | cis (fused ring junctions) |
SMILES Notation | [H][C@@]12CNC[C@]1([H])CCCC2.[H]Cl |
Storage Conditions | Sealed, dry, room temperature |
The synthesis of cis-octahydro-1H-isoindole derivatives originated from the reduction of phthalimides. A documented route begins with phthalimide, which undergoes alkaline hydrolysis followed by N-alkylation with benzyl bromide to yield N-benzylphthalimide. Subsequent reduction using lithium tetrahydroaluminate (LiAlH₄) generates N-benzyldihydroisoindole. Catalytic hydrogenation (Pd/C) then cleaves the benzyl group while simultaneously reducing the bicyclic system, yielding the cis-octahydroisoindole free base. Final treatment with HCl affords the hydrochloride salt [9]. This method emphasizes the compound’s accessibility from inexpensive precursors.
Industrially, the compound is classified as a high-value intermediate. Current pricing reflects its specialty status:
cis-Octahydro-1H-isoindole hydrochloride serves as a critical chiral building block in drug synthesis. Its most prominent application is in the production of mitiglinide calcium, a rapid-acting insulin secretagogue for type II diabetes. The cis-configuration ensures optimal stereocomplementarity with mitiglinide’s biological target (pancreatic K₊ATP channels) [9]. Beyond diabetes therapeutics, the scaffold features in patented antihypertensive agents. US Patent 4,503,043 details substituted acyl derivatives of octahydro-1H-isoindole-1-carboxylic acids as angiotensin-converting enzyme (ACE) inhibitors [5]. The bicyclic amine’s conformational rigidity enhances binding affinity to metalloprotease domains in ACE.
Table 2: Pharmaceutical Derivatives of cis-Octahydro-1H-isoindole
Derivative Class | Therapeutic Application | Key Structural Feature |
---|---|---|
Mitiglinide calcium | Type II diabetes (insulin secretion) | Cis-fused ring coupled to glycine moiety |
ACE inhibitors (e.g., US4503043A) | Hypertension | Acylated carboxylate at N1 position |
Peptide mimetics | Protease inhibition | N-acylation with amino acid chains |
The compound’s versatility extends to generating isoindole-1,3-dione (phthalimide) analogs, which exhibit diverse bioactivities. Sigma-Aldrich catalogs over 30 modified isoindole-diones, including 4-aminomethyl-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione hydrochloride—an immunomodulatory agent [6]. The cis-octahydro core’s synthetic flexibility enables nitrogen functionalization (acylation, alkylation) while maintaining stereochemical integrity, cementing its role in targeted drug discovery [5] [9].
CAS No.: 34911-51-8
CAS No.: 463-82-1
CAS No.: 85815-37-8
CAS No.: 88048-09-3